molecular formula C₁₀H₁₈O₆ B1140215 Methyl 4,6-O-isopropylidene-A-D-mannopyranoside CAS No. 63167-67-9

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside

Cat. No.: B1140215
CAS No.: 63167-67-9
M. Wt: 234.25
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Description

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is a derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of an isopropylidene group at the 4 and 6 positions of the mannopyranoside ring. It is commonly used in the synthesis of various mannose-containing derivatives and has significant applications in the biomedical sector .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside can be synthesized through the reaction of methyl A-D-mannopyranoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as sulfuric acid. The reaction typically takes place over 48 hours, yielding the desired product . Another method involves the treatment of A-D-mannopyranosides with p-toluenesulfonic acid monohydrate and 2-methoxypropene at 70°C, which results in high yields of the isopropylidene derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various mannose derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of methyl 4,6-O-isopropylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The isopropylidene group provides stability to the molecule, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to mimic natural mannose molecules, thereby influencing carbohydrate-protein interactions and other related processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-O-isopropylidene-A-D-mannopyranoside
  • Methyl 4,6-O-benzylidene-A-D-mannopyranoside
  • Methyl 4,6-O-ethylidene-A-D-mannopyranoside

Uniqueness

Methyl 4,6-O-isopropylidene-A-D-mannopyranoside is unique due to its specific isopropylidene protection at the 4 and 6 positions, which provides distinct stability and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of mannose-containing derivatives and its various applications in scientific research .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-10(2)14-4-5-8(16-10)6(11)7(12)9(13-3)15-5/h5-9,11-12H,4H2,1-3H3/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWGLGMNWDWEJM-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(C(O2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@H](O2)OC)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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